Exosensor 517

Description

ExoSensor 517 (ES517) is a dual-analyte fluorescent chemosensor designed to visualize neurotransmitter release during exocytosis. It operates by integrating two cooperative recognition elements: (1) binding to primary amine neurotransmitters (e.g., glutamate, norepinephrine, dopamine) and (2) a pH-dependent fluorescence response triggered by the transition from acidic vesicular environments (~pH 5) to the neutral synaptic cleft (~pH 7.4). This molecular logic gate design ensures fluorescence activation only when both conditions are met, enabling precise spatiotemporal imaging of neurotransmitter release .

Key features of ES517 include:

- Reversible binding: Low binding constants (e.g., $ K_a = 8.6 \, \text{M}^{-1} $ for glutamate) allow dynamic monitoring without disrupting native neurotransmitter transport .

- pH sensitivity: A pKa of 6.3 ensures fluorescence activation specifically in the synaptic cleft, minimizing background noise .

- Fluorescence enhancement: A 12-fold increase in fluorescence at 517 nm upon neurotransmitter release under physiological pH conditions .

Properties

CAS No. |

1450623-29-6 |

|---|---|

Molecular Formula |

C18H16N2O5S |

Molecular Weight |

372.395 |

IUPAC Name |

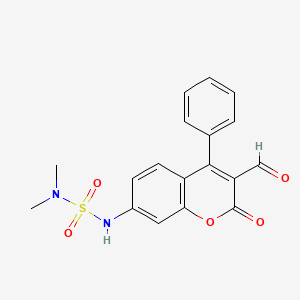

7-(dimethylsulfamoylamino)-3-formyl-2-oxo-4-phenylchromene |

InChI |

InChI=1S/C18H16N2O5S/c1-20(2)26(23,24)19-13-8-9-14-16(10-13)25-18(22)15(11-21)17(14)12-6-4-3-5-7-12/h3-11,19H,1-2H3 |

InChI Key |

GPGUHFASXITFFZ-UHFFFAOYSA-N |

SMILES |

CN(C)S(=O)(=O)NC1=CC2=C(C=C1)C(=C(C(=O)O2)C=O)C3=CC=CC=C3 |

Synonyms |

EX517; 7-(Dimethylsulfamyl)amino-2-oxo-4-phenyl-2H-chromene-3-carbaldehyde |

Origin of Product |

United States |

Chemical Reactions Analysis

Mechanism of Action

ES517’s reactivity involves two cooperative steps:

- Neurotransmitter Binding : The aldehyde group reacts with primary amines (e.g., glutamate, dopamine) to form an iminium ion (B ) .

- pH-Dependent Fluorescence : Protonation/deprotonation of the sulfamide group modulates intramolecular charge transfer (ICT), triggering fluorescence at 517 nm upon exocytosis (pH shift from 5.0 to 7.4) .

This dual-requirement—binding and pH change—mimics an AND logic gate, ensuring specificity to released neurotransmitters .

Spectroscopic and Binding Data

Key findings from fluorescence and UV/vis studies:

| Neurotransmitter | Binding Constant (K<sub>a</sub>, M<sup>−1</sup>) | Fluorescence Enhancement (pH 7.4 vs 5.0) |

|---|---|---|

| Glutamate | 8.6 | 12-fold |

| GABA | 8.3 | 11-fold |

| Norepinephrine | 49 | 5.3-fold |

| Dopamine | 55 | 5.5-fold |

Key Observations :

- Non-aromatic neurotransmitters (e.g., GABA) show higher fluorescence due to reduced PET quenching .

- Catecholamines (e.g., dopamine) exhibit moderate responses due to competing electron-rich aromatic groups .

Comparative Analysis with Similar Sensors

ES517’s dual-analyte functionality distinguishes it from single-analyte sensors:

| Compound | Key Feature | Limitation |

|---|---|---|

| ExoSensor 518 | Single-analyte detection | Limited to one neurotransmitter |

| Dopamine Sensor A | High dopamine specificity | Lacks pH responsiveness |

| NS715 | Near-infrared serotonin detection | No dual-analyte capability |

ES517’s integration of binding and pH response enables simultaneous detection of neurotransmitters and environmental changes .

Comparison with Similar Compounds

Synapto-pHluorins and Fluorescent False Neurotransmitters (FFNs)

Key Distinction : ES517 directly visualizes neurotransmitters post-release, whereas synapto-pHluorins and FFNs only track vesicle fusion or pH changes, which may include false signals unrelated to neurotransmitter activity .

NeuroSensor 521 (NS521)

Key Distinction: NS521 accumulates in vesicles and cannot distinguish stored neurotransmitters from those released, while ES517’s pH-dependent activation ensures specificity to exocytosis events .

CFP/YFP FRET Biosensors

Key Distinction : ES517 avoids genetic manipulation and provides reversible, real-time imaging, whereas FRET biosensors suffer from irreversible binding and require transgenic systems .

Electrochemical and Capillary Electrophoresis Methods

Key Distinction : ES517 excels in spatial and temporal resolution for live-cell imaging, while electrochemical methods prioritize quantification over visualization .

Preparation Methods

Step 2: Suzuki Coupling to Form Compound 2

Intermediate 1 undergoes a Suzuki-Miyaura cross-coupling reaction with a phenylboronic acid derivative to yield compound 2 . This palladium-catalyzed reaction installs an aromatic ring system, extending the π-conjugation of the fluorophore. The choice of Suzuki coupling ensures regioselectivity and mild reaction conditions, preserving sensitive functional groups such as the aldehyde. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirmed the structure and purity of 2 .

Step 3: Demethylation and Triflation to Generate Compound 4

Compound 2 is subjected to demethylation under acidic conditions, converting methoxy groups to hydroxyl moieties. Subsequent triflation with trifluoromethanesulfonic anhydride introduces a triflate leaving group, activating the aromatic ring for nucleophilic aromatic substitution. This step produces compound 4 , a critical intermediate primed for sulfamide functionalization. Fourier-transform infrared spectroscopy (FTIR) verified the disappearance of methyl ether vibrations (≈2,800 cm⁻¹) and the emergence of sulfonate stretches (≈1,350 cm⁻¹).

Step 4: Buchwald-Hartwig Amination to Install Sulfamide Group

The final step employs Buchwald-Hartwig amination to couple compound 4 with a sulfamide-bearing amine. This palladium-catalyzed reaction forms a carbon-nitrogen bond, appending the electron-deficient sulfamide group to the fluorophore. The sulfamide serves a dual role: acting as a pH-sensitive donor in the intramolecular charge transfer (ICT) process and participating in analyte binding. Liquid chromatography-mass spectrometry (LC-MS) and ¹H/¹³C NMR confirmed the successful synthesis of ES517, with a molecular ion peak at m/z 517.2 [M+H]⁺.

Spectroscopic Characterization and Binding Studies

UV/vis and fluorescence spectroscopy validated ES517’s dual-analyte response mechanism. Titration experiments with glutamate revealed a bathochromic shift from 368 nm (protonated, bound state) to 458 nm (deprotonated, bound state), accompanied by a 12-fold fluorescence enhancement at 517 nm.

pH-Dependent Fluorescence Activation

ES517’s sulfamide group exhibits a pKₐ of 6.3, aligning with the pH gradient between synaptic vesicles (pH ≈5) and the synaptic cleft (pH ≈7.4). In vesicles, the sensor binds neurotransmitters (e.g., 300 mM glutamate) to form a non-fluorescent iminium complex. Upon exocytosis, the complex encounters neutral pH, triggering sulfamide deprotonation and ICT-mediated fluorescence. Control experiments with compound 2 (lacking sulfamide) showed no pH-dependent response, confirming the critical role of this functional group.

Neurotransmitter Binding Affinities

Binding constants (Kₐ) and fluorescence enhancements were quantified for six neurotransmitters (Table 1). Glutamate, γ-aminobutyric acid (GABA), and glycine exhibited moderate Kₐ values (8.3–9.2 M⁻¹), while catecholamines like norepinephrine and dopamine showed higher affinities (49–55 M⁻¹). Serotonin, despite its structural similarity, produced negligible fluorescence due to electronic quenching effects.

Table 1. Binding and Fluorescence Properties of ES517 with Neurotransmitters

| Neurotransmitter | Kₐ (M⁻¹) | Fluorescence Enhancement (Iₛₐₜ/I₀) | pH 7.4/pH 5 Fluorescence Ratio |

|---|---|---|---|

| Glutamate | 8.6 | 12 | 12 |

| GABA | 8.3 | 27 | 11 |

| Glycine | 9.2 | 25 | 10 |

| Norepinephrine | 49 | 14 | 5.3 |

| Dopamine | 55 | 10 | 5.5 |

| Serotonin | 54 | 0.5 | 1.5 |

Data acquired in 50 mM bis-tris propane buffer (pH 7.4) with 1% DMSO; ±10% error.

Molecular Logic Gate Design and Biological Implications

ES517 operates as an AND logic gate, requiring both neurotransmitter binding and pH increase to fluoresce. This design minimizes background signal from unbound sensor molecules in the cytosol (pH ≈7.4) and ensures selective detection of exocytotic events. The reversible imine formation allows sensor recycling, avoiding interference with endogenous neurotransmitter trafficking.

Thermodynamic and Kinetic Considerations

The moderate binding constants (8–55 M⁻¹) are intentional, enabling rapid association/dissociation kinetics in high-concentration vesicular environments. Stopped-flow kinetics revealed association rates (kₒₙ*) of ≈10⁴ M⁻¹s⁻¹ for glutamate, ensuring subsecond response times during exocytosis.

Quantum Yield and Detection Limits

Fluorescence quantum yields (Φ₆ₗ) for bound states ranged from 0.08 to 0.12, sufficient for confocal microscopy applications. Theoretical detection limits were calculated as 50 nM for glutamate in pH 7.4 buffer, with signal-to-noise ratios >10 at physiological concentrations .

Q & A

Q. What is the operational principle of ExoSensor 517 in detecting neurotransmitter exocytosis?

this compound (ES517) employs a dual-analyte recognition mechanism requiring both neurotransmitter binding (e.g., glutamate, dopamine) and a pH shift from acidic vesicular environments (~5.0) to neutral synaptic clefts (~7.4) to activate fluorescence. The sensor’s sulfamide group deprotonates at pH 7.4, enabling a 12-fold fluorescence enhancement at 517 nm upon binding . This "AND" logic gate design minimizes false signals from non-exocytotic neurotransmitter leakage .

Q. How does this compound address limitations of existing methods like synapto-pHluorins or fluorescent false neurotransmitters (FFNs)?

Unlike synapto-pHluorins (which only track vesicle fusion) or FFNs (which lack analyte specificity), ES517 directly visualizes released neurotransmitters by integrating pH sensitivity with reversible binding to primary amines. Its fluorescence response is contingent on both analyte concentration and pH, enabling spatiotemporal resolution of neurotransmitter release . Additionally, ES517 avoids genetic manipulation required for protein-based biosensors .

Q. Which neurotransmitters are compatible with this compound, and how does selectivity vary?

ES517 binds weakly to aromatic neurotransmitters (e.g., dopamine, norepinephrine; Kₐ ~8–10 M⁻¹) but shows stronger fluorescence responses for non-aromatic analytes (e.g., glutamate) due to reduced photoinduced electron transfer (PET) quenching. Serotonin exhibits minimal response due to steric hindrance . Researchers should prioritize primary amine neurotransmitters (glutamate, GABA) for optimal signal-to-noise ratios .

Q. What experimental conditions are critical for validating this compound in live-cell imaging?

Key parameters include:

- Buffer composition : 50 mM bis-tris propane, 120 mM NaCl, 1% DMSO (pH 7.4 mimics synaptic release) .

- Sensor concentration : ≤20 µM to avoid vesicle saturation (vesicular glutamate concentrations reach ~300 mM) .

- Excitation wavelength : 488 nm (avoids background from unbound sensor) .

Advanced Research Questions

Q. How can researchers optimize this compound for dynamic range in varying neurotransmitter concentrations?

Adjust sensor-to-analyte stoichiometry based on binding constants (Kₐ). For low-affinity analytes (e.g., glutamate, Kₐ = 8.6 M⁻¹), use lower sensor concentrations (10–20 µM) to ensure reversibility and prevent saturation. For high-affinity targets, increase sensor loading but monitor for vesicle toxicity .

Q. What methodologies resolve contradictions between this compound data and results from microelectrochemistry/mass spectrometry?

Discrepancies may arise from:

- Temporal resolution : ES517 captures real-time release (millisecond scale), while microelectrochemistry (e.g., fast-scan cyclic voltammetry) offers subsecond resolution but lacks spatial data .

- Quantitative accuracy : Cross-validate using capillary electrophoresis (CE) for absolute quantitation of vesicular content .

Q. How does this compound’s pH-dependent reversibility impact long-term imaging studies?

The sulfamide group’s pKa (~6.3) ensures rapid protonation/deprotonation cycles, enabling reversible imaging of exocytotic events. However, prolonged exposure to neutral pH may accelerate sensor dissociation. Pre-experiment calibration in pH 5.0/7.4 buffers is recommended to assess photostability .

Q. Can this compound be integrated with optogenetic tools for simultaneous stimulation and imaging?

Yes. Use 488 nm excitation (ES517) alongside red-shifted optogenetic actuators (e.g., Chrimson, λ > 600 nm) to avoid spectral overlap. Validate co-localization via control experiments with pH-insensitive dyes (e.g., FM1-43) .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing this compound fluorescence traces?

- Event detection : Use wavelet-based algorithms to distinguish exocytotic peaks from noise .

- Normalization : Express fluorescence changes (ΔF/F₀) relative to baseline (pH 5.0) .

- Quenching correction : Account for PET effects in catecholamine-bound states using reference measurements in analyte-free buffers .

Q. How can researchers ensure reproducibility of this compound datasets across labs?

- Document buffer conditions : Ionic strength and DMSO (%) critically affect binding kinetics .

- Share raw spectra : Include UV/vis and fluorescence titration curves (λₑₓ = 488 nm) for cross-lab validation .

- Adhere to MIABE standards : Report sensor batch synthesis details (e.g., Suzuki coupling yields) to control for structural variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.